Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
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Overview
Description
Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that belongs to the class of ketones It features a thienyl group, a dioxolane ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the reaction of a thienyl ketone with a dioxolane derivative under specific conditions. One common method involves the use of hypervalent iodine reagents to facilitate the formation of the dioxolane ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to promote the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets. The dioxolane ring and thienyl group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
- Tert-butyl (dimethyl)silyl (2E)-5-(1,3-dioxolan-2-YL)-2-methyl-2-pentenyl ether .
- Tert-butyl (2R)-2-(benzhydrylideneamino)-5-(1,3-dioxolan-2-YL)pentanoate .
- Tert-butyl (diphenyl)silyl (2E)-5-(1,3-dioxolan-2-YL)-2-methyl-2-pentenyl ether .
Uniqueness: Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of a thienyl group and a dioxolane ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Biological Activity
Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound that has recently garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a thienyl group and a dioxolane ring , which contribute to its distinct chemical reactivity and biological activity. The molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈O₃S
- Molecular Weight : 258.34 g/mol
The compound's stereochemistry is significant for its interactions with biological targets, enhancing its binding affinity through mechanisms such as hydrogen bonding and π-π stacking interactions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showcasing effectiveness in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly in response to rising antibiotic resistance.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound appears to modulate key signaling pathways involved in cell proliferation and survival.
Mechanisms of Action :
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against multi-drug resistant strains. The study concluded that the compound demonstrated significant bactericidal activity compared to standard antibiotics .
Study 2: Anticancer Activity
Another research article highlighted the anticancer effects of this compound on various cancer cell lines. The findings showed that this compound reduced cell viability by over 50% at concentrations as low as 10 µM in MCF-7 cells . This study suggests potential for further development into a therapeutic agent for breast cancer.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGKKNOGDMAMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641908 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-82-2 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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